
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone, also known as Bromo-Ketone, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a ketone derivative of phenylpyrrolidine and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone is not fully understood. However, it has been shown to inhibit proteasome activity by binding to the active site of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its ability to inhibit proteasome activity, which makes it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases and cancer. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone. One potential direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the study of the mechanism of action of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone and its potential interactions with other proteins and enzymes. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on different cell types.
Synthesemethoden
The synthesis of (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone can be achieved through the condensation reaction of 4-bromo-2-hydroxybenzaldehyde with pyrrolidine and subsequent reduction of the resulting imine with sodium borohydride. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone has been studied for its potential applications in various scientific fields such as neuroscience, medicinal chemistry, and chemical biology. This compound has been found to exhibit interesting pharmacological properties, including inhibition of proteasome activity and modulation of the ubiquitin-proteasome system. These properties make (4-Bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases and cancer.
Eigenschaften
IUPAC Name |
(4-bromo-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-9(10(14)7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZMJSZYXOAIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

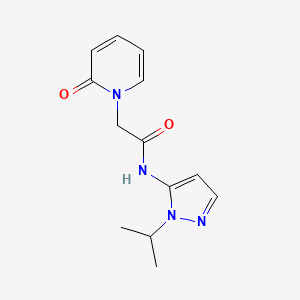
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)
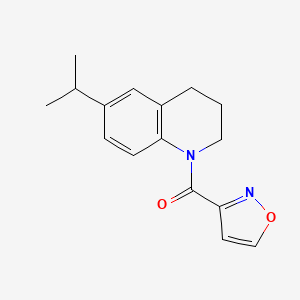
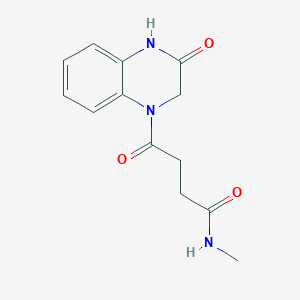
![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
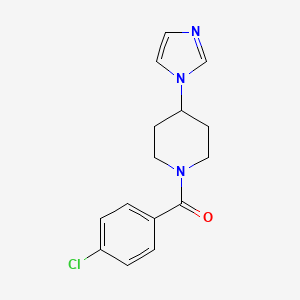
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
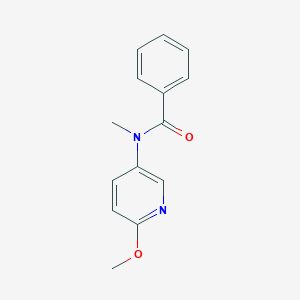
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)
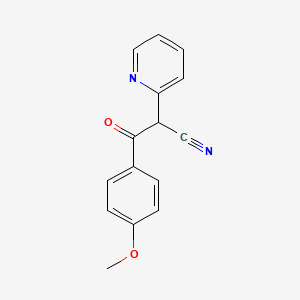
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
